molecular formula C23H33N3O3S B2505656 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024591-25-0

3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2505656
CAS No.: 1024591-25-0
M. Wt: 431.6
InChI Key: ZZYUFMXUSJRQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound belonging to the imidazoquinazoline family This compound is characterized by its unique structure, which includes an imidazoquinazoline core with various functional groups such as isopropyl, dimethoxy, and octylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazoquinazoline core: This can be achieved through condensation reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the isopropyl group: This step may involve alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the octylsulfanyl group: This step involves the formation of a thioether linkage, typically through nucleophilic substitution reactions using octylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the functional groups attached.

    Imidazo[1,2-b]pyridazines: Another class of compounds with a related core structure but distinct functionalization.

Uniqueness

3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8,9-dimethoxy-5-octylsulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3S/c1-6-7-8-9-10-11-12-30-23-24-17-14-19(29-5)18(28-4)13-16(17)21-25-22(27)20(15(2)3)26(21)23/h13-15,20H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYUFMXUSJRQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC2=CC(=C(C=C2C3=NC(=O)C(N31)C(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.